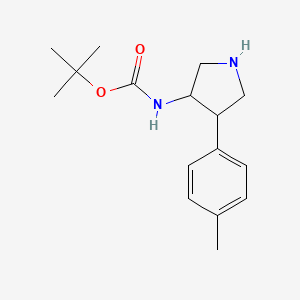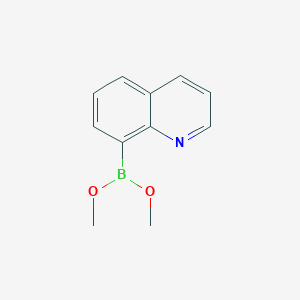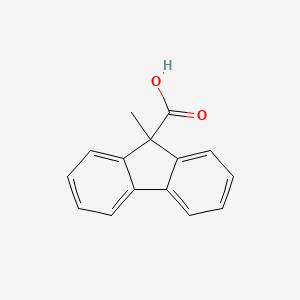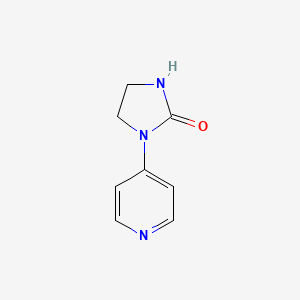
1-吡啶-4-基咪唑烷-2-酮
描述
1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.
科学研究应用
1-Pyridin-4-yl-imidazolidin-2-one has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of the compound 1-Pyridin-4-yl-imidazolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . This compound exhibits low-double-digit nanomolar activity against resistant Plasmodium falciparum laboratory strains and development of liver schizonts .
Mode of Action
The interaction of 1-Pyridin-4-yl-imidazolidin-2-one with its target, PRS, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the PRS, thereby affecting the survival and replication of the Plasmodium falciparum .
Biochemical Pathways
The biochemical pathway affected by 1-Pyridin-4-yl-imidazolidin-2-one involves the synthesis of proline, an amino acid, by the PRS . By inhibiting the PRS, this compound disrupts the production of proline, which is essential for protein synthesis and the survival of the Plasmodium falciparum .
Pharmacokinetics
It is known that the compound exhibits oral efficacy in a humanized murine model of plasmodium falciparum malaria , suggesting that it has suitable bioavailability.
Result of Action
The molecular and cellular effects of the action of 1-Pyridin-4-yl-imidazolidin-2-one include the inhibition of PRS, disruption of proline synthesis, and subsequent inhibition of protein synthesis . This leads to the death of the Plasmodium falciparum, thereby exhibiting its antimalarial activity .
生化分析
Biochemical Properties
1-Pyridin-4-yl-imidazolidin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with the growth hormone receptor, thereby preventing the activation of the insulin receptor and glycogenolysis
Cellular Effects
The effects of 1-Pyridin-4-yl-imidazolidin-2-one on various cell types and cellular processes are profound. It has been demonstrated to attenuate cachexia in mice by reducing weight loss . Additionally, 1-Pyridin-4-yl-imidazolidin-2-one exerts an antihypertensive effect on congestive heart failure by inhibiting alpha 2 adrenergic receptors . These effects indicate that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-Pyridin-4-yl-imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules. It acts as a capsid binder, inhibiting enterovirus 71 (EV71) by interacting with the VP1 protein of the virus . This interaction prevents the virus from binding to its receptor, thereby inhibiting viral replication. Additionally, the compound’s ability to inhibit alpha 2 adrenergic receptors suggests a mechanism involving receptor blockade and subsequent downstream signaling inhibition .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Pyridin-4-yl-imidazolidin-2-one over time have been studied in laboratory settings. It has been observed that the compound maintains its stability under various conditions, making it suitable for long-term studies
Dosage Effects in Animal Models
The effects of 1-Pyridin-4-yl-imidazolidin-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to attenuate cachexia and exert antihypertensive effects . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-Pyridin-4-yl-imidazolidin-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as an inhibitor of the growth hormone receptor and its impact on glycogenolysis highlight its involvement in metabolic regulation
Transport and Distribution
The transport and distribution of 1-Pyridin-4-yl-imidazolidin-2-one within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and therapeutic potential . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and distribution in clinical settings.
Subcellular Localization
1-Pyridin-4-yl-imidazolidin-2-one exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
1-Pyridin-4-yl-imidazolidin-2-one can be synthesized through several methods:
Direct Incorporation of Carbonyl Group: This method involves the incorporation of a carbonyl group into 1,2-diamines.
Diamination of Olefins: This approach uses olefins as starting materials and introduces diamine groups.
Intramolecular Hydroamination: This method involves the hydroamination of linear urea derivatives.
Aziridine Ring Expansion: This method uses aziridines and isocyanates in a Lewis acid-catalyzed ring expansion reaction.
Industrial Production Methods
Industrial production methods for 1-Pyridin-4-yl-imidazolidin-2-one typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and reduce waste.
化学反应分析
1-Pyridin-4-yl-imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
相似化合物的比较
1-Pyridin-4-yl-imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazole: Another nitrogen-containing heterocycle with broad biological activity.
Benzimidazolidin-2-one: Similar in structure but with a benzene ring fused to the imidazolidinone moiety.
Pyridyl Imidazolidinones: A class of compounds with similar antiviral properties.
The uniqueness of 1-Pyridin-4-yl-imidazolidin-2-one lies in its combined pyridine and imidazolidinone structure, which imparts distinct chemical and biological properties not found in other similar compounds.
属性
IUPAC Name |
1-pyridin-4-ylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFTGZESMCKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395866 | |
| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52210-90-9 | |
| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52210-90-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
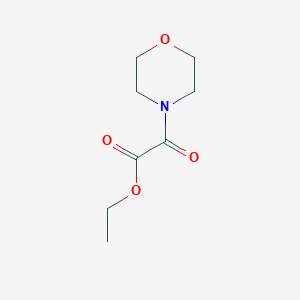
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307411.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)
![Ethyl 2-[5,6-dimethyl-2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1307422.png)
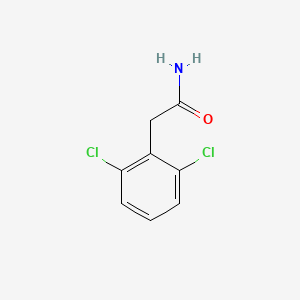
![2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307430.png)
![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)

![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)

